molecular formula C10H8ClF2NO3 B14036655 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one

Cat. No.: B14036655
M. Wt: 263.62 g/mol
InChI Key: STMMZFSKRCZBHP-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a difluoromethyl group, and a nitrophenyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 2-(difluoromethyl)-6-nitrophenyl ketone with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride. This reaction converts the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is often carried out in the presence of a base to facilitate the substitution process.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound can be used to study the effects of difluoromethyl and nitrophenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds with pharmacological activity.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily due to the presence of the difluoromethyl and nitrophenyl groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-Chloro-1-(2-(difluoromethyl)-6-nitrophenyl)propan-2-one can be compared with other similar compounds such as:

    1-Phenyl-2-propanone: This compound has a similar propanone backbone but lacks the chloro, difluoromethyl, and nitrophenyl groups.

    1-Chloro-1-(2-(difluoromethyl)-6-iodophenyl)propan-2-one: This compound is similar in structure but contains an iodine atom instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF2NO3

Molecular Weight

263.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-6-nitrophenyl]propan-2-one

InChI

InChI=1S/C10H8ClF2NO3/c1-5(15)9(11)8-6(10(12)13)3-2-4-7(8)14(16)17/h2-4,9-10H,1H3

InChI Key

STMMZFSKRCZBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1[N+](=O)[O-])C(F)F)Cl

Origin of Product

United States

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